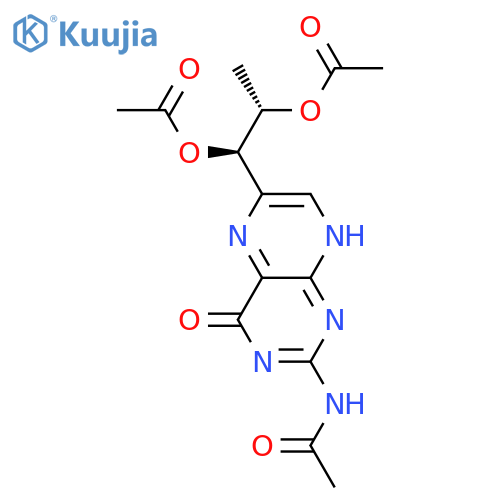

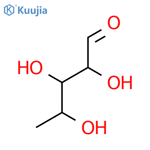

A new synthesis of (-)-biopterin employing 5-deoxy-L-ribose as a key intermediate

,

Liebigs Annalen der Chemie,

1989,

(12),

1267-9